

# danicopan special population dosing considerations

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Danicopan

CAS No.: 1903768-17-1

Cat. No.: S524982

Get Quote

## Danicopan Dosing Overview

The table below summarizes the standard and special population dosing for **danicopan** based on the manufacturer's prescribing information [1] [2].

| Population / Condition                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             | Recommended Dosage | Notes / Considerations |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------|------------------------|
| <p>  <b>Standard Adult Dosing (PNH with EVH)</b>   <b>Starting dose:</b> 150 mg orally three times daily. <b>Dose escalation:</b> To 200 mg three times daily.   Add-on therapy to ravulizumab or eculizumab. Escalate if, after 4 weeks: Hb increase is <math>\leq 2</math> g/dL, transfusion is needed, or for optimal clinical response [1].     <b>Hepatic Impairment</b>   <b>Mild to Moderate (Child-Pugh A &amp; B):</b> No adjustment needed. <b>Severe (Child-Pugh C):</b> Avoid use.   <b>Danicopan</b> has not been studied in patients with severe hepatic impairment [1].     <b>Renal Impairment</b>   No specific recommendation.   The manufacturer's labeling does not provide dosage guidance for renal impairment [1].     <b>Geriatric Patients</b>   No specific recommendation.   No dosage adjustment is specified for elderly patients [1].     <b>Pediatric Patients</b>   Use and dose not established.   Safety and efficacy have not been established in pediatric patients [2].  </p> |                    |                        |

## Mechanism of Action & Clinical Evidence

For your research protocols, here is key information on how **danicopan** works and the evidence supporting its use.

- **Mechanism of Action: Danicopan** is a first-in-class, oral, small-molecule inhibitor of complement factor D. It specifically targets the alternative pathway of the complement system by inhibiting the formation of C3 convertase (C3bBb). This action reduces C3 fragment opsonization on PNH red blood cells, thereby addressing the primary cause of extravascular hemolysis (EVH). When used as an add-on therapy, it works upstream of C5 inhibitors (eculizumab/ravulizumab) to provide dual control of both intravascular and extravascular hemolysis [3] [4]. The following diagram illustrates its targeted role in the complement cascade.



Click to download full resolution via product page

- **Key Clinical Trial (ALPHA Phase 3):** The efficacy of **danicopan** as an add-on therapy was established in the ALPHA trial [5] [6].
  - **Design:** Randomized, double-blind, placebo-controlled, 12-week initial period.
  - **Patients:** Adults with PNH and clinically significant EVH (Hb  $\leq$ 9.5 g/dL, ARC  $\geq$ 120 x 10<sup>9</sup>/L) despite stable treatment with ravulizumab or eculizumab for  $\geq$ 6 months.
  - **Intervention:** **Danicopan** (n=42 in interim analysis) vs. Placebo (n=21), in addition to background C5 inhibitor therapy.
  - **Primary Endpoint:** Change in hemoglobin (Hb) from baseline to Week 12.
  - **Key Efficacy Results:** The least squares mean (LSM) change in Hb was **+2.94 g/dL** in the **danicopan** group, compared to **+0.50 g/dL** in the placebo group (LSM difference: 2.44 g/dL; p<0.0001) [5].
  - **Secondary Endpoints:** A significantly higher proportion of patients in the **danicopan** group achieved a  $\geq$ 2 g/dL increase in Hb without transfusion (59.5% vs. 0%) and transfusion avoidance (83% vs. 38%) [1] [5].

## Frequently Asked Questions for Researchers

**Q1: What are the critical safety monitoring parameters for danicopan in clinical trials?** The key safety considerations involve monitoring for infections, liver function, and serum lipids [1] [2] [7].

- **Serious Infections:** A boxed warning exists for life-threatening infections from encapsulated bacteria. Patients must be vaccinated against *Neisseria meningitidis*, *Streptococcus pneumoniae*, and *Haemophilus influenzae* at least 2 weeks prior to dosing. Monitor for signs of infection closely [1].
- **Hepatotoxicity:** Obtain baseline liver enzymes (ALT, AST) and monitor periodically. In the ALPHA trial, increased ALT was a Grade 3 adverse event in some patients [1] [5].
- **Dyslipidemia:** Monitor serum lipid parameters (cholesterol, triglycerides) periodically during treatment, as **danicopan** can cause an increase [1] [7].

**Q2: Are there any known drug-drug interactions of note for danicopan?** Yes, based on in vitro studies, **danicopan** may interact with several common medications. It is recommended to avoid co-administration or exercise caution with drugs that are sensitive substrates of **BCRP** (e.g., rosuvastatin, sulfasalazine) or **OATP1B1/1B3** (e.g., statins, methotrexate) transporters. A more extensive list includes cyclosporine, digoxin, everolimus, sirolimus, and tacrolimus, among others [2].

**Q3: What is the recommended course of action if a patient misses a dose in a study protocol?** The recommended guidance is: If a dose is missed, it should be taken as soon as it is remembered. However, if it

is within **3 hours** of the next scheduled dose, the missed dose should be skipped. Patients should not take two or more doses at the same time to make up for a missed dose [1] [7].

## A Note on Information Gaps

The search results indicate a lack of publicly available, detailed dosing guidelines for several special populations, including those with **renal impairment** and **severe hepatic impairment**. For comprehensive and definitive dosing recommendations in these groups, you may need to consult the official full prescribing information or contact the manufacturer directly.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Danicopan: uses, dosing, warnings, adverse events, interactions [medcentral.com]
2. Danicopan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
3. Clinical Review - Danicopan (Voydeya) - NCBI - NIH [ncbi.nlm.nih.gov]
4. Danicopan's FDA approval: a breakthrough in the treatment... [journals.lww.com]
5. Addition of danicopan to ravulizumab or eculizumab in ... [pubmed.ncbi.nlm.nih.gov]
6. Phase 3 Study of Danicopan, an Oral Complement Factor D Inhibitor, As Add-on Therapy to a C5 Inhibitor in Patients with Paroxysmal Nocturnal Hemoglobinuria with Clinically Evident Extravascular Hemolysis - ScienceDirect [sciencedirect.com]
7. Voydeya (danicopan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

To cite this document: Smolecule. [danicopan special population dosing considerations]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524982#danicopan-special>]

population-dosing-considerations]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com